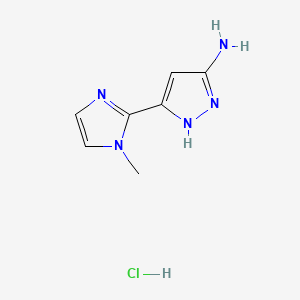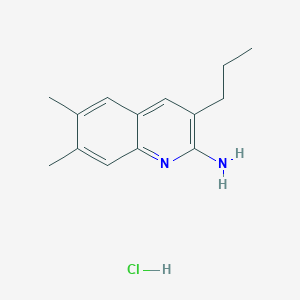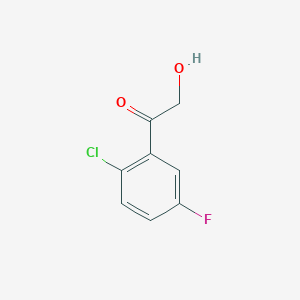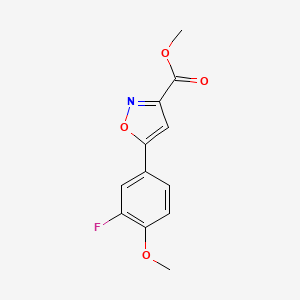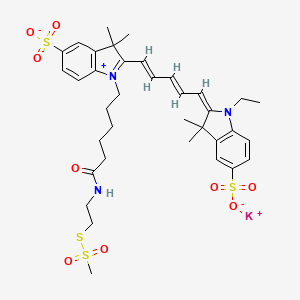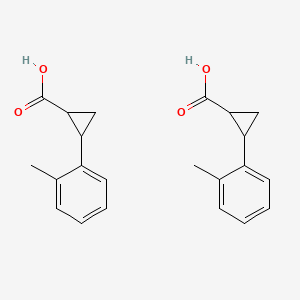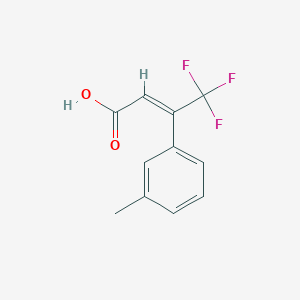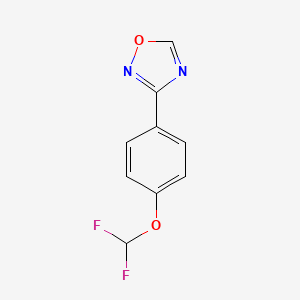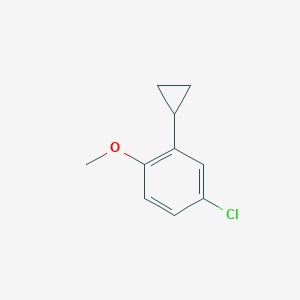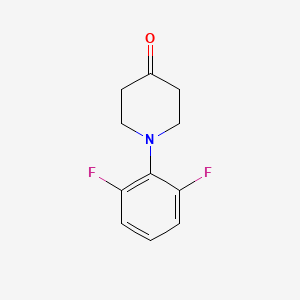
1-(2,6-Difluorophenyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 2,6-difluorophenyl group
Métodos De Preparación
The synthesis of 1-(2,6-Difluorophenyl)piperidin-4-one typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific conditions. The reaction is facilitated by the presence of various halogen derivatives, resulting in yields ranging from 55% to 92% . The structure of the synthesized compound is confirmed using techniques such as 1H and 13C NMR and mass spectrometry .
Análisis De Reacciones Químicas
1-(2,6-Difluorophenyl)piperidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(2,6-Difluorophenyl)piperidin-4-one has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-(2,6-Difluorophenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurological disorders such as Alzheimer’s disease.
Comparación Con Compuestos Similares
1-(2,6-Difluorophenyl)piperidin-4-one can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)piperidin-4-one: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
1-(2,4-Difluorophenyl)piperidin-4-one: This compound has a different substitution pattern on the phenyl ring, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H11F2NO |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
1-(2,6-difluorophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H11F2NO/c12-9-2-1-3-10(13)11(9)14-6-4-8(15)5-7-14/h1-3H,4-7H2 |
Clave InChI |
VNKNABVNGYMUOI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


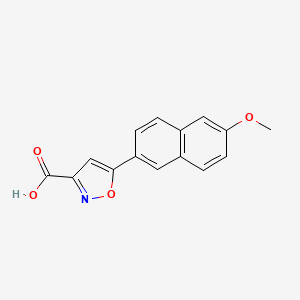
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
